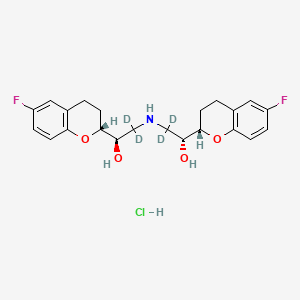

(+)-Nebivolol-d4 Hydrochloride

描述

Structure

3D Structure of Parent

属性

分子式 |

C22H26ClF2NO4 |

|---|---|

分子量 |

445.9 g/mol |

IUPAC 名称 |

(1R)-2,2-dideuterio-2-[[(2R)-1,1-dideuterio-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol;hydrochloride |

InChI |

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m1./s1/i11D2,12D2; |

InChI 键 |

JWEXHQAEWHKGCW-BDRNNESNSA-N |

手性 SMILES |

[2H]C([2H])([C@H]([C@H]1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O.Cl |

规范 SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |

产品来源 |

United States |

Synthetic Strategies and Stereochemical Considerations for Deuterated Nebivolol Analogs

Retrosynthetic Analysis of the Nebivolol (B1214574) Core Structure

A retrosynthetic analysis of the nebivolol core structure is the first step in devising a viable synthetic route. Nebivolol is a racemate of (SRRR)- and (RSSS)-enantiomers. The target molecule, (+)-Nebivolol, corresponds to the (SRRR)-enantiomer. The molecule is comprised of two bis-chromane units linked by a central ethylenediamine (B42938) bridge. This symmetrical yet stereochemically complex architecture dictates the key disconnections in a retrosynthetic approach.

The primary disconnection can be made at the C-N bonds of the central ethylenediamine moiety, leading to two key chromane-based building blocks. This approach is commonly employed in the synthesis of nebivolol itself. google.com

Key Intermediates and Chiral Building Blocks

The retrosynthetic analysis reveals that the synthesis of (+)-Nebivolol hinges on the preparation of specific chiral chromane (B1220400) intermediates. The two essential building blocks are a chiral epoxide and a chiral amino alcohol, both derived from a common precursor, 6-fluorochroman-2-carboxylic acid. nih.gov

The key chiral intermediates include:

(R)-6-fluoro-2-oxiranyl-chroman: This epoxide is a crucial electrophile in the coupling reaction.

(S,R)-2-(benzylamino)-1-(6-fluorochroman-2-yl)ethanol: This amino alcohol serves as the nucleophile. The benzyl (B1604629) group is a common protecting group for the secondary amine.

The stereoselective synthesis of these building blocks is paramount to achieving the desired (SRRR) configuration of (+)-Nebivolol. Various methods have been developed for the synthesis of these chiral precursors, including enzymatic resolutions and asymmetric synthesis. nih.govrsc.org For instance, biocatalytic asymmetric reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one can yield the desired chiral alcohol precursors with high enantiomeric excess. nih.gov

Table 1: Key Chiral Building Blocks for (+)-Nebivolol Synthesis

| Building Block | Role in Synthesis | Method of Stereocontrol |

| (R)-6-fluoro-2-oxiranyl-chroman | Electrophile | Asymmetric epoxidation, Kinetic resolution |

| (S,R)-2-(benzylamino)-1-(6-fluorochroman-2-yl)ethanol | Nucleophile | Chiral resolution, Asymmetric reduction of precursor |

Challenges in Stereoselective Synthesis of Nebivolol and its Analogs

The synthesis of nebivolol is notoriously challenging due to the presence of four stereocenters, leading to the possibility of ten stereoisomers. rotachrom.com The primary challenges in the stereoselective synthesis of nebivolol and its deuterated analogs include:

Control of Stereochemistry: Achieving the correct absolute and relative stereochemistry at all four chiral centers is the most significant hurdle. This requires highly stereoselective reactions and often involves the separation of diastereomers.

Purification of Intermediates: The separation of the desired stereoisomers from unwanted ones can be difficult and often requires chromatographic techniques, which can be inefficient on a large scale. epo.org

Incorporation of Deuterium (B1214612) during Synthesis

The introduction of deuterium into the nebivolol structure to create (+)-Nebivolol-d4 Hydrochloride requires careful planning to ensure the deuterium atoms are placed at the desired positions without compromising the stereochemical integrity of the molecule. The "-d4" designation implies the substitution of four hydrogen atoms with deuterium. Based on common sites for metabolic oxidation in related compounds, logical positions for deuteration would be on the chromane rings.

Specific Deuteration Methods at the -d4 Positions

The deuteration of the aromatic rings of the chromane core is a plausible strategy for synthesizing (+)-Nebivolol-d4. Several methods for the deuteration of aromatic compounds can be considered:

Acid-Catalyzed H/D Exchange: Aromatic compounds can undergo hydrogen-deuterium exchange in the presence of a strong deuterated acid, such as deuterated trifluoroacetic acid (CF3COOD) or deuterated sulfuric acid (D2SO4). google.com This method is often regioselective, with deuterium incorporation occurring at the most electron-rich positions of the aromatic ring.

Metal-Catalyzed H/D Exchange: Transition metal catalysts, such as platinum, palladium, or rhodium, can facilitate the H/D exchange on aromatic rings using D2O as the deuterium source. nih.govnih.gov These methods can offer high deuterium incorporation under relatively mild conditions. For instance, a Pt/C catalyst in D2O with a hydrogen atmosphere has been shown to be effective for the deuteration of various aromatic compounds. nih.gov

Deuterated Building Blocks: A more controlled approach involves the synthesis of deuterated 6-fluorochroman-2-carboxylic acid, which can then be carried through the synthetic sequence to yield the final deuterated nebivolol. This would involve the deuteration of a precursor to the chromane ring system.

Table 2: Potential Deuteration Methods for Nebivolol Synthesis

| Deuteration Method | Deuterium Source | Catalyst/Reagent | Applicability to Nebivolol Synthesis |

| Acid-Catalyzed H/D Exchange | D2O, CF3COOD | Strong deuterated acid | Can be applied to the chromane intermediate or a precursor. |

| Metal-Catalyzed H/D Exchange | D2O | Pt/C, Pd/C, RhCl3 | Can be applied to the chromane intermediate under mild conditions. |

| Use of Deuterated Precursors | Deuterated reagents | Varies | Offers precise control over the location of deuterium atoms. |

One-Pot Synthesis Approaches for Nebivolol Derivatives Relevant to Deuteration

A one-pot approach for a deuterated analog would ideally involve the in-situ generation of a deuterated intermediate followed by its reaction to form the nebivolol backbone. For example, a one-pot process could involve the deuteration of the 6-fluorochroman-2-carboxylic acid precursor, followed by its conversion to the chiral epoxide and subsequent coupling with the amino alcohol without isolation of the intermediates.

A patented one-pot synthesis of nebivolol hydrochloride involves the reaction of the epoxy monomer in a single step, proceeding stereospecifically in high yield without the need to isolate the benzylated nebivolol intermediate. rsc.org Adapting such a process for the synthesis of this compound would require the use of a deuterated epoxy monomer. The feasibility of such an approach would depend on the stability of the deuterated intermediate under the reaction conditions.

Alternative Synthetic Routes and Process Optimization for Nebivolol Analogs

The synthesis of nebivolol and its deuterated analogs is complex due to the presence of four chiral centers, leading to a total of ten possible stereoisomers. Consequently, research has focused on developing alternative synthetic routes and optimizing existing processes to enhance stereoselectivity, improve yields, and increase economic feasibility. A primary goal of process optimization is to reduce the number of synthetic steps and minimize the reliance on challenging purification techniques for separating stereoisomeric intermediates. google.comgoogleapis.com

Other optimization strategies focus on the efficient synthesis of key intermediates. For instance, processes have been developed for the industrial-scale synthesis of chromanyl haloketones and their subsequent conversion to the crucial chromanyl epoxides. google.com By starting with pure enantiomers of the precursor, 6-fluoro-chroman 2-carboxylic acid ester, the need for later-stage enantiomeric separation of the epoxide pairs (RR/SS and RS/SR) can be significantly reduced or eliminated. google.com This approach streamlines the pathway toward the desired d- and l-nebivolol precursors.

| Strategy | Description | Key Advantage(s) | Reference(s) |

| One-Pot Synthesis | Direct conversion from an epoxy monomer to Nebivolol without isolating the N-benzyl intermediate. | High yield, proceeds stereospecifically, reduces purification steps. | epo.org |

| Stereoselective Intermediate Synthesis | Use of pure enantiomers of 6-fluoro-chroman 2-carboxylic acid esters to produce stereochemically defined epoxides. | Avoids or reduces the need for difficult separation of epoxide enantiomers. | google.com |

| Early-Stage Diastereomer Separation | Isolation of chromane epoxide diastereomers at an early point in the synthetic pathway. | Achieves higher diastereomeric excess, simplifies subsequent purification steps, and enhances overall efficiency. | rotachrom.com |

| Optimized Coupling Reactions | Reacting specific amino alcohol stereoisomers with corresponding epoxide stereoisomers to directly synthesize d-benzyl and l-benzyl Nebivolol. | Reduces the formation of undesired isomers, increasing the overall process yield. | googleapis.com |

Enantiomeric and Diastereomeric Separation Techniques for Nebivolol Stereoisomers and their Deuterated Counterparts

The separation of the ten stereoisomers of nebivolol, and by extension its deuterated analogs, is a significant analytical and preparative challenge. Various chromatographic techniques have been developed to achieve this separation, which is crucial for controlling the quality of the final pharmaceutical product.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed method. A validated, reproducible isocratic normal-phase LC method has been established for the quantitative determination of all ten stereoisomers. nih.govsigmaaldrich.com This method utilizes an amylose-based CSP, which demonstrates high resolving power for the different stereoisomers. nih.govsigmaaldrich.comsemanticscholar.org

| Parameter | HPLC Method for Nebivolol Stereoisomers |

| Stationary Phase | Amylose-based chiral column (e.g., Chiralpak AD-3, 3 μm) |

| Mobile Phase | n-hexane-ethanol-isopropanol-diethanolamine (42:45:13:0.1 v/v/v/v) |

| Detection | UV at 280 nm |

| Resolution | >2.0 for all pairs of stereoisomers |

| Reference(s) | nih.govsigmaaldrich.comresearchgate.net |

As an alternative to traditional HPLC, UltraPerformance Convergence Chromatography (UPC²) offers a faster and more environmentally friendly approach. waters.com This technique uses supercritical CO₂ as the primary mobile phase, significantly reducing the consumption of toxic organic solvents. UPC² provides superior resolving power and high speed, allowing for the baseline separation of nebivolol isomers in under six minutes, which can lead to an 80% improvement in analysis throughput compared to conventional LC methods. waters.com

For industrial-scale production, preparative chromatography techniques are essential. While methods using chiral adsorbents can be expensive and have low productivity, more economical and scalable options have been developed. nih.gov One such method is a tandem two-column chromatography system using inexpensive reverse-phase adsorbents. researchgate.netnih.gov In this setup, the first column removes impurities, while the second column, in a tandem operation, increases the resolution between d-nebivolol and l-nebivolol, enabling the production of both with greater than 98% purity. researchgate.netnih.gov

| Technique | Application | Key Features | Reference(s) |

| Chiral HPLC | Analytical separation of all 10 stereoisomers. | Utilizes amylose-based chiral stationary phase; provides high resolution. | nih.govsigmaaldrich.comresearchgate.net |

| UPC² | Fast analytical separation of enantiomers. | Uses supercritical CO₂; reduces analysis time and solvent consumption. | waters.com |

| Tandem Column RP-HPLC | Preparative separation of d- and l-nebivolol. | Uses inexpensive non-chiral adsorbents; scalable and economical. | researchgate.netnih.gov |

| CPC | Preparative separation of chromane epoxide diastereomers. | High purity (>99%) and yield (>90%); enhances overall process efficiency. | rotachrom.com |

Mass Spectrometry-Based Techniques for Deuterated Compounds

Mass spectrometry (MS) is the cornerstone for analyzing deuterated compounds like this compound. Its ability to differentiate molecules based on their mass-to-charge ratio (m/z) allows for the selective detection and quantification of the labeled compound alongside the unlabeled analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for quantifying drug molecules in complex biological matrices such as plasma and aqueous humor. nih.govresearchgate.net The method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it the preferred method for bioanalytical studies involving Nebivolol. analchemres.orgmdpi.com

A key element for achieving high sensitivity and specificity in LC-MS/MS is the optimization of Multiple Reaction Monitoring (MRM) parameters. nih.govnih.gov In this mode, a specific precursor ion (the molecular ion of the compound) is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific product ion is then monitored in the third quadrupole. This process significantly reduces background noise and enhances detection limits.

For Nebivolol and its deuterated internal standard, the protonated molecules [M+H]⁺ are typically selected as the precursor ions. The optimization process involves infusing the compound into the mass spectrometer and varying the collision energy to find the optimal value that produces the most stable and intense product ion. researchgate.net Studies have established specific precursor-to-product ion transitions for both Nebivolol and this compound, which are essential for their simultaneous quantification. nih.govresearchgate.net

Table 1: Optimized MRM Transitions for Nebivolol and this compound

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |

| Nebivolol | 406.0 - 406.2 | 151.0 - 151.1 |

| This compound | 410.2 | 151.0 |

| Data sourced from multiple bioanalytical studies. nih.govnih.govresearchgate.net |

The primary application of this compound is its use as an internal standard (IS) in quantitative bioanalysis. analchemres.org Stable isotope-labeled internal standards are considered the gold standard because they share nearly identical physicochemical properties with the analyte. researchgate.netcerilliant.com This ensures they behave similarly during sample preparation, extraction, chromatographic separation, and ionization. texilajournal.com

By adding a known amount of this compound to samples at the beginning of the analytical process, it can effectively compensate for variations in sample handling and instrument response. myadlm.org For instance, if there is loss of analyte during the extraction process, a proportional amount of the deuterated IS will also be lost. The ratio of the analyte's MS signal to the IS's signal remains constant, allowing for accurate and precise calculation of the analyte's concentration. nih.govanalchemres.orgnih.gov This approach corrects for matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, thereby improving the reliability and robustness of the assay. texilajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more common for compounds like Nebivolol, Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the analysis of related impurities. A sensitive GC-MS method was developed for the estimation of potential genotoxic impurities related to the synthesis of Nebivolol Hydrochloride. asianpubs.orgresearchgate.net Although direct application to this compound is less documented, the principles of using a deuterated standard would apply similarly, provided the compound can be made volatile, often through a derivatization process. The technique's high chromatographic resolution and sensitive mass detection make it suitable for identifying and quantifying specific, often low-level, process-related impurities. researchgate.netindexcopernicus.com

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Metabolites and Degradants

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. This capability is invaluable for identifying metabolites and degradation products of Nebivolol. mdpi.comnih.gov In metabolism studies, researchers use techniques like LC-HRMS to analyze samples from in-vitro systems (e.g., human liver microsomes) to identify biotransformation products. nih.govresearchgate.net

Recent studies have successfully used LC-HRMS to identify several phase I hepatic metabolites of Nebivolol, including products of hydroxylation, oxidation, and N-dealkylation. mdpi.comresearchgate.net While this compound is not directly used for identifying these unknown metabolites, its known fragmentation pattern can serve as a reference to help interpret the mass spectra of deuterated metabolites, confirming their relationship to the parent drug.

Chromatographic Techniques for Purity and Impurity Profiling

Ensuring the purity of this compound is crucial for its function as an internal standard. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for purity assessment and impurity profiling. researchgate.netderpharmachemica.com

Stability-indicating HPLC methods are developed to separate the main compound from any potential process-related impurities or degradation products that might arise from exposure to stress conditions like acid, base, oxidation, or heat. derpharmachemica.comderpharmachemica.com These methods typically use C18 columns and are validated according to ICH guidelines to ensure they are specific, precise, and accurate. indexcopernicus.combezmialemscience.org The separation of Nebivolol from its degradants allows for their quantification and characterization, ensuring that the bulk drug and the deuterated standard meet stringent purity requirements. derpharmachemica.comgoogle.com

Table 2: Example Chromatographic Conditions for Nebivolol Purity Analysis

| Parameter | Condition |

| Chromatographic System | HPLC / UPLC |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724)/methanol) |

| Flow Rate | Typically 0.3 - 1.0 mL/min |

| Detector | UV/PDA (e.g., at 222 nm or 265 nm) or Mass Spectrometer |

| Conditions are generalized from various reported methods. indexcopernicus.comderpharmachemica.combezmialemscience.org |

Preclinical and Mechanistic Pharmacological Investigations Utilizing Deuterated Nebivolol

Receptor Binding Affinity and Selectivity Studies (in vitro/ex vivo)

Beta-1 Adrenergic Receptor Antagonism

Nebivolol (B1214574) exhibits a high degree of affinity and selectivity for the β1-adrenergic receptor. nih.gov In vitro studies using membranes from explanted human left ventricular myocardium have demonstrated that nebivolol is a highly selective β1-adrenergic receptor ligand. proquest.comresearchgate.net Its affinity for the β1 receptor is significantly greater than for the β2 receptor, a characteristic that underlies its cardioselectivity. researchgate.net One study reported a dissociation constant (Ki) of 0.9 nM for β1-receptors in a rabbit lung membrane preparation. nih.gov This high-affinity binding is a key component of its primary mechanism of action. nih.gov

Beta-2 Adrenergic Receptor Selectivity

The high cardioselectivity of nebivolol is defined by its substantially lower affinity for β2-adrenergic receptors compared to β1-receptors. nih.gov Studies in human myocardial tissue have quantified this selectivity, showing that nebivolol possesses a 321-fold higher affinity for β1 versus β2 receptors. proquest.comresearchgate.net This selectivity ratio is reported to be higher than that of other clinically utilized beta-blockers such as bisoprolol (B1195378) and metoprolol. researchgate.net However, some conflicting data exists from radioligand binding studies in human myocardium, which reported a much lower β1-selectivity of only 3-4 fold. nih.govnih.gov Despite this discrepancy, the general consensus supports nebivolol's high β1-selectivity, which is thought to contribute to its tolerability profile. nih.gov It's also noted that at higher doses, nebivolol's selectivity may decrease, leading to blockade of β2 receptors as well. nih.gov

| Compound | β1 Affinity (Ki nM) | β2 Affinity (Ki nM) | β1/β2 Selectivity Ratio |

|---|---|---|---|

| Nebivolol | 1.4 | 450 | 321 |

| Bisoprolol | 12 | 303 | 25 |

| Metoprolol | 89 | 852 | 10 |

| Carvedilol (B1668590) | 1.1 | 3.5 | 3.2 |

Data adapted from studies on human cardiac membranes. proquest.comoup.com Note that selectivity ratios can vary between studies and experimental conditions.

Serotonin (B10506), Alpha-adrenergic, Histamine (B1213489), and Dopamine Receptor Interactions

Preclinical studies have investigated nebivolol's binding affinity for a range of other receptors to determine its specificity. In various radioligand binding and neurotransmitter uptake assays, nebivolol and its stereoisomers showed activity only at micromolar concentrations or were inactive, indicating low affinity for these other sites. nih.gov Specifically, intravital microscopic studies in rats demonstrated that at a dose sufficient to produce cardiac β1-adrenoceptor blockade, nebivolol is devoid of significant activity on α1- and α2-adrenoceptors, as well as receptors for dopamine. nih.gov This lack of α-adrenergic receptor blockade is a key distinction from other vasodilatory β-blockers like carvedilol. researchgate.net One study did note that nebivolol bound to serotonin S1A (5-HT1A) binding sites with a Ki value of 20 nM, an affinity also seen with other nonselective beta-blockers like carvedilol and propranolol. nih.gov However, significant interactions with histamine receptors have not been reported.

Elucidation of Nitric Oxide (NO) Mediated Vasodilation Pathways (in vitro/animal models)

A defining characteristic of nebivolol is its ability to induce vasodilation through a nitric oxide (NO)-dependent pathway, a feature not typically associated with classical beta-blockers. nih.govdntb.gov.ua This effect is primarily attributed to the l-enantiomer (B50610) of nebivolol. nih.govsemanticscholar.org

Endothelial Nitric Oxide Synthase (eNOS) Modulation

Nebivolol stimulates the production of NO by activating endothelial nitric oxide synthase (eNOS). plos.orgresearchgate.net In vitro experiments with human umbilical vein endothelial cells (HUVECs) have shown that nebivolol treatment increases NO levels through eNOS activation. semanticscholar.org This effect has been confirmed in animal models; for instance, nebivolol treatment has been linked to the increased activity of the endothelial isoform of eNOS. nih.gov Studies in hypertensive animals show that nebivolol can reverse endothelial dysfunction by increasing the bioavailability of NO and reducing peroxynitrite levels, partly due to its antioxidant properties. nih.gov This modulation of the eNOS pathway is a cornerstone of nebivolol's vasodilatory action. nih.gov

Beta-3 Adrenergic Receptor Agonism

The mechanism by which nebivolol stimulates eNOS is believed to be mediated through agonism at the β3-adrenergic receptor. nih.govoatext.com Several studies support the hypothesis that nebivolol acts as a β3-AR agonist, initiating a signaling cascade that leads to eNOS activation and subsequent NO production. nih.govplos.orgjacc.org In a myocardial infarction animal model, the cardioprotective effects of nebivolol, including enhanced eNOS activation, were abolished by a β3-AR antagonist, indicating the critical role of this receptor. plos.org This β3-agonist activity appears to be a unique feature that differentiates nebivolol from other beta-blockers and contributes to its vasodilatory and cardioprotective effects. nih.govoatext.com

However, the role of β3-adrenergic receptor agonism is not without controversy. Some functional studies have failed to support the hypothesis that nebivolol is a β3-adrenoceptor agonist. researchgate.net For example, in studies on isolated human and rat urinary bladder strips, nebivolol-induced relaxation was not inhibited by a β3-adrenoceptor antagonist. nih.gov Furthermore, these studies found that nebivolol did not stimulate cAMP formation via cloned human β-adrenoceptors, a typical downstream effect of agonist activity. researchgate.netnih.gov These conflicting findings suggest that while β3-AR agonism is a leading hypothesis for nebivolol's NO-mediated effects, the precise molecular mechanisms may be more complex and require further investigation. researchgate.net

Cellular and Tissue Level Pharmacodynamic Studies (in vitro/ex vivo)

The preclinical assessment of deuterated nebivolol, specifically (+)-Nebivolol-d4 Hydrochloride, at the cellular and tissue level often relies on foundational knowledge established from extensive studies of its non-deuterated parent compound, nebivolol. These in vitro and ex vivo investigations provide critical insights into the compound's direct effects on cardiovascular cell types, independent of systemic physiological responses.

Studies in Isolated Animal Arteries (e.g., Mouse Renal Arteries)

Investigations using isolated arterial preparations have been crucial in elucidating the vasodilatory properties of nebivolol, which are expected to be retained by its deuterated counterpart. In isolated canine coronary arteries, the vasodilation induced by nebivolol is shown to be endothelium-dependent and is nullified by nitric oxide inhibitors, highlighting the central role of NO. nih.gov This NO-mediated vasodilation is a key feature that distinguishes nebivolol from other beta-blockers.

Studies in various animal models have consistently supported the importance of the L-arginine/nitric oxide pathway in nebivolol's mechanism of action. nih.gov The l-enantiomer of nebivolol, in particular, is primarily responsible for stimulating endothelial nitric oxide synthase (eNOS), leading to increased NO availability and subsequent vasodilation. This effect helps to decrease peripheral resistance.

Modulation of Cellular Proliferation and Apoptosis in Cardiovascular Cells

Beyond its effects on VSMCs, nebivolol has been shown to modulate proliferation and apoptosis in other cardiovascular cell types, such as human coronary artery endothelial cells (HCAECs). Studies have revealed that nebivolol can reduce the proliferation of HCAECs in a concentration- and time-dependent manner, an effect not observed with traditional beta-blockers like propranolol, metoprolol, or bisoprolol. nih.gov

In addition to its anti-proliferative effects, nebivolol can induce a moderate rate of apoptosis in both human coronary artery smooth muscle cells and endothelial cells. nih.gov For instance, a concentration of 10⁻⁵ mol/l of nebivolol was found to induce apoptosis in 23% of these cells. nih.gov This dual action of inhibiting proliferation and promoting apoptosis may contribute to the therapeutic benefits of the compound in cardiovascular diseases characterized by abnormal cell growth. nih.gov

| Cell Type | Effect of Nebivolol | Key Findings |

| Rat Aortic Smooth Muscle Cells (RASMCs) | Inhibition of proliferation | IC50 = 4.5 microM; mediated by nitric oxide pathway through inhibition of ornithine decarboxylase. nih.gov |

| Human Aortic Smooth Muscle Cells (HASMCs) | Inhibition of growth | Inactivation of cyclin-dependent kinase 2 (Cdk2). nih.gov |

| Human Coronary Artery Smooth Muscle Cells (hCASMCs) | Inhibition of proliferation and induction of apoptosis | Concentration- and time-dependent reduction in proliferation; moderate induction of apoptosis. nih.gov |

| Human Coronary Artery Endothelial Cells (HCAECs) | Inhibition of proliferation and induction of apoptosis | Concentration- and time-dependent reduction in proliferation; moderate induction of apoptosis. nih.gov |

Influence on Oxidative Stress Markers in Cellular Systems

Nebivolol has demonstrated significant antioxidant properties in various cellular systems, a characteristic that is anticipated to be present in this compound. It has been shown to scavenge reactive oxygen species (ROS) and reduce the concentration of superoxide (B77818) anions in endothelial cells. nih.gov By mitigating oxidative stress, nebivolol can enhance the bioavailability of nitric oxide, as superoxide is known to inactivate NO. mdpi.com

In studies with patients exhibiting cardiac syndrome-X, treatment with nebivolol led to a significant reduction in myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels, which are markers of oxidative stress. nih.gov Concurrently, there was a significant increase in the activity of the antioxidant enzyme superoxide dismutase (SOD) and levels of nitrite+nitrate (NOx), indicating an improved antioxidant status. nih.gov These findings suggest that nebivolol can favorably modulate the balance between oxidative stress and antioxidant defense mechanisms in cardiovascular cells. mdpi.comnih.gov

| Oxidative Stress Marker | Effect of Nebivolol | Cellular System/Study Population |

| Superoxide Anion | Reduction | Endothelial cells. nih.gov |

| Myeloperoxidase (MPO) | Significant reduction | Patients with cardiac syndrome-X. nih.gov |

| Malondialdehyde (MDA) | Significant reduction | Patients with cardiac syndrome-X. nih.gov |

| Superoxide Dismutase (SOD) | Significant increase in activity | Patients with cardiac syndrome-X. nih.gov |

| Nitrite+Nitrate (NOx) | Significant increase | Patients with cardiac syndrome-X. nih.gov |

Isotopic Effects on Pharmacological Activity and Receptor Interactions

The substitution of hydrogen with deuterium (B1214612) in drug molecules, a process known as deuteration, is a strategy employed in medicinal chemistry to potentially improve the pharmacokinetic and metabolic profiles of drugs. medchemexpress.comresearchgate.net The primary rationale behind this is the "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) system. researchgate.net

For this compound, the introduction of deuterium is intended to slow down its metabolism. Nebivolol is primarily metabolized in the liver by CYP2D6. nih.gov By deuterating the molecule at sites susceptible to metabolic oxidation, the rate of drug clearance can be reduced, potentially leading to a longer half-life, increased systemic exposure, and more consistent plasma concentrations. nih.gov

This altered pharmacokinetic profile could, in turn, influence its pharmacological activity and receptor interactions. A more sustained plasma concentration of the active enantiomer, (+)-(S,R,R,R)-nebivolol, could lead to a more prolonged and stable blockade of β1-adrenergic receptors. nih.gov The high selectivity of the d-isomer for β1-receptors is a key component of nebivolol's therapeutic action. nih.gov

Metabolic and Pharmacokinetic Profiling in Preclinical Models

In Vitro Metabolism Studies Using Liver Microsomes and Hepatocytes

In vitro systems, such as liver microsomes and hepatocytes, are fundamental tools for predicting the hepatic metabolism of xenobiotics in a controlled environment. nih.gov These models contain a rich complement of drug-metabolizing enzymes and are widely used to identify metabolic pathways and the enzymes responsible, primarily Cytochrome P450 (CYP) enzymes. nih.govdrugbank.com

Identification of Phase I and Phase II Metabolites

Studies using human liver microsomes (HLM) have been instrumental in mapping the metabolic pathways of nebivolol (B1214574). mdpi.comnih.gov Phase I metabolism, which involves the introduction or exposure of functional groups, is a significant route for nebivolol's biotransformation. mdpi.com Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For nebivolol, the major Phase II pathway is glucuronidation. nih.govdrugbank.com

Phase I Metabolites: Investigations using liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS) on human liver microsome incubations have identified several Phase I metabolites. nih.govmdpi.comnih.gov The primary reactions include:

Alicyclic Hydroxylation: The addition of hydroxyl (-OH) groups to the saturated cyclic parts of the molecule. The main product of this pathway is 4-hydroxynebivolol. nih.gov

Aromatic Hydroxylation: Hydroxylation of the aromatic rings of the nebivolol structure. mdpi.com

Oxidation: Further oxidation of the molecule can occur. mdpi.com

N-dealkylation: A novel metabolite resulting from the removal of an alkyl group from the nitrogen atom has also been identified. mdpi.comnih.gov

Phase II Metabolites: Nebivolol is metabolized extensively via direct glucuronidation. nih.gov These Phase II reactions form glucuronide conjugates of both the parent drug and its hydroxylated metabolites, which are major circulating metabolites. drugbank.com While aromatic hydroxylated and alicyclic oxidized metabolites often retain pharmacological activity, N-dealkylated and glucuronide metabolites are generally considered inactive. nih.gov

| Metabolic Phase | Reaction Type | Resulting Metabolite(s) | Reference |

|---|---|---|---|

| Phase I | Alicyclic & Aromatic Hydroxylation | Hydroxy-nebivolol (e.g., 4-hydroxynebivolol) | mdpi.comnih.gov |

| Phase I | Dihydroxylation | Dihydroxy-nebivolol | mdpi.com |

| Phase I | Alicyclic Oxidation | Oxidized-nebivolol | mdpi.com |

| Phase I | N-Dealkylation | N-dealkylated-nebivolol | mdpi.comnih.gov |

| Phase II | Glucuronidation | Nebivolol glucuronide, Hydroxy-nebivolol glucuronides | nih.govdrugbank.com |

Cytochrome P450 (CYP) Isoform Contributions, particularly CYP2D6

The metabolism of nebivolol is highly dependent on the Cytochrome P450 system, with CYP2D6 being the principal enzyme responsible for its hydroxylation. mdpi.comnih.gov The activity of CYP2D6 is subject to significant genetic polymorphism, leading to different metabolizer phenotypes, such as extensive metabolizers (EMs) and poor metabolizers (PMs). semanticscholar.org

In vitro studies using insect cell-expressed CYP2D6 variants have demonstrated how genetic differences can markedly alter the metabolism of nebivolol. The intrinsic clearance of nebivolol to its main active metabolite, 4-hydroxynebivolol, varies significantly across different CYP2D6 alleles. This variability is often due to altered maximum reaction velocity (Vmax) and/or Michaelis constant (Km) values. For example, while some variants exhibit significantly reduced metabolic activity, others, such as R440C, have shown higher intrinsic clearance than the wild-type enzyme (CYP2D6.1).

| CYP2D6 Variant | Relative Intrinsic Clearance (%) vs. Wild Type (CYP2D6.1) | Kinetic Change vs. Wild Type |

|---|---|---|

| R440C | 219.08% | Higher Vmax / Altered Km |

| CYP2D6.92 / CYP2D6.96 | Weak or No Activity | Significantly Reduced Vmax |

| Other Variants (16 total) | 4.07% to 71% | Reduced Vmax and/or Increased Km |

| CYP2D6.88 / R344Q / V342M | No Significant Difference | Similar Vmax and Km |

Role of Deuterium (B1214612) Labeling in Metabolic Pathway Elucidation

The specific compound of interest, (+)-Nebivolol-d4 Hydrochloride, is a stable isotope-labeled version of nebivolol. While specific studies detailing the use of this particular d4-labeled compound for metabolic elucidation were not identified, the role of deuterium labeling in metabolism studies is well-established and serves two primary purposes.

First, deuterated compounds are frequently used as internal standards for quantitative analysis by mass spectrometry. In such applications, this compound would be added to a biological sample. Because it is chemically identical to the non-labeled drug, it behaves the same way during sample extraction and chromatographic separation, but its higher mass allows it to be distinguished by the mass spectrometer. This enables highly accurate quantification of the parent drug and its non-deuterated metabolites.

Second, deuterium labeling can be used to investigate the kinetic isotope effect (KIE). nih.govmdpi.com The substitution of hydrogen with the heavier deuterium isotope can slow down the rate of reactions where a carbon-hydrogen bond is broken during a rate-limiting step, such as metabolism by CYP enzymes. nih.gov By strategically placing deuterium atoms on the nebivolol molecule, researchers can probe which metabolic pathways are most affected, thereby helping to elucidate the mechanism of metabolism. This technique is also used in drug design to intentionally slow metabolism, which can alter a drug's pharmacokinetic profile. Stable isotope labeling is a powerful tool for tracking atoms through metabolic networks, confirming the identity of novel metabolites, and understanding the dynamics of metabolic pathways. nih.govmonash.edu

In Vivo Pharmacokinetic Investigations in Animal Models (e.g., rodents, non-human primates)

In vivo studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a whole organism. Research on nebivolol has primarily utilized rodent models, such as rats, to characterize its pharmacokinetic profile.

Absorption, Distribution, and Excretion Patterns

Pharmacokinetic studies in rats have revealed that nebivolol has low oral bioavailability. researchgate.net This was initially attributed to extensive first-pass metabolism in the liver. However, further research comparing intravenous, intraperitoneal, and oral administration routes indicated that significant pre-systemic loss occurs within the gut itself. researchgate.net This loss is coupled with limited permeability through the intestinal wall. Nebivolol is highly protein-bound in plasma, primarily to albumin. nih.govdrugbank.com

Excretion of nebivolol and its metabolites occurs through both renal and fecal routes. The route of excretion can be influenced by the CYP2D6 metabolizer status. In humans, extensive metabolizers excrete approximately 38% of the dose in urine and 44% in feces, whereas poor metabolizers excrete 67% in urine and 13% in feces. drugbank.com

Stereoselective Pharmacokinetics in Preclinical Species

Nebivolol is administered as a racemic mixture of d-nebivolol and l-nebivolol. In vivo studies in both normotensive and hypertensive rats have demonstrated that the pharmacokinetics of nebivolol are enantioselective. nih.gov The clearance and volume of distribution of l-nebivolol were found to be significantly greater than those of the d-enantiomer. nih.gov This stereoselectivity appears to occur at the level of plasma protein binding rather than during gut absorption. researchgate.net

| Pharmacokinetic Parameter | d-nebivolol | l-nebivolol | Reference |

|---|---|---|---|

| Clearance | Lower | Significantly Greater | nih.gov |

| Volume of Distribution | Lower | Significantly Greater | nih.gov |

Isotopic Tracing in Metabolic Flux Analysis (Preclinical)

Stable isotope-labeled compounds like this compound are invaluable tools in metabolic flux analysis. This technique allows researchers to trace the metabolic fate of a drug and its metabolites within a biological system. By introducing the deuterated compound, mass spectrometry can be used to differentiate the drug and its metabolites from their endogenous, non-labeled counterparts.

In a preclinical setting, administering this compound to an animal model would enable researchers to:

Identify and Quantify Metabolites: Track the formation of various metabolites, including hydroxylated and glucuronidated forms, and determine their relative abundance.

Elucidate Metabolic Pathways: Confirm the involvement of specific metabolic pathways, such as CYP2D6-mediated oxidation versus glucuronidation, by analyzing the isotopic signature of the resulting metabolites.

Investigate Metabolic Switching: Determine if the deuteration itself alters the preferred metabolic pathway. For instance, if the deuteration slows down hydroxylation, the metabolic flux might shift towards alternative pathways like N-dealkylation. semanticscholar.org

While specific metabolic flux analysis studies utilizing this compound are not documented in the public domain, its role as a stable isotope tracer is well-established in principle for such applications.

Drug-Drug Interaction Studies (Preclinical/In Vitro)

Preclinical in vitro studies are crucial for predicting potential drug-drug interactions (DDIs). Nebivolol's metabolism is heavily reliant on CYP2D6, making it susceptible to interactions with drugs that inhibit or induce this enzyme. drugbank.com

In this context, this compound can be used in in vitro systems, such as human liver microsomes, to investigate:

CYP2D6 Inhibition: By incubating this compound with human liver microsomes and a known CYP2D6 inhibitor (e.g., bupropion, fluoxetine, paroxetine), researchers can quantify the extent to which the metabolism of the deuterated nebivolol is blocked. nih.gov This can help in predicting the potential for increased nebivolol levels when co-administered with such inhibitors.

CYP2D6 Induction: Conversely, co-incubation with a CYP2D6 inducer would be expected to increase the metabolism of this compound, leading to lower parent drug concentrations.

The use of a deuterated standard allows for precise quantification by mass spectrometry, distinguishing it from any endogenous compounds. The table below summarizes potential in vitro DDI studies with this compound.

| Study Type | Perpetrator Drug Class | Expected Outcome on this compound Metabolism | Preclinical Significance |

|---|---|---|---|

| CYP2D6 Inhibition Assay | Known CYP2D6 Inhibitors (e.g., Bupropion, Fluoxetine) | Decreased rate of metabolism | Predicts potential for increased nebivolol exposure and risk of adverse effects in vivo. |

| CYP Induction Assay | Known CYP Inducers (e.g., Rifampin - though primarily a CYP3A4 inducer, can affect other CYPs) | Increased rate of metabolism | Predicts potential for decreased nebivolol efficacy in vivo. |

While direct preclinical research on the metabolic and pharmacokinetic profile of this compound is not extensively published, its established use as an internal standard and the fundamental principles of deuterium isotope effects provide a strong basis for understanding its behavior. Deuteration is expected to slow the metabolism of (+)-nebivolol, leading to a longer half-life and reduced clearance. As a stable isotope-labeled compound, it holds significant potential for use in metabolic flux analysis and in vitro drug-drug interaction studies, offering a precise tool to investigate the intricate metabolic pathways of nebivolol and its interactions with other xenobiotics. Further preclinical studies are warranted to fully characterize the unique properties of this deuterated compound.

Degradation Pathways and Stability Assessment of + Nebivolol D4 Hydrochloride

Forced Degradation Studies under Various Stress Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. For Nebivolol (B1214574) Hydrochloride, these studies have been performed under various stress conditions as mandated by international regulatory guidelines.

Nebivolol Hydrochloride has been shown to be susceptible to degradation under acidic conditions. When subjected to acidic hydrolysis, typically using hydrochloric acid (e.g., 0.1 N to 1 N HCl) at elevated temperatures (e.g., 80°C), significant degradation is observed. researchgate.netnih.govindexcopernicus.com

One study demonstrated that upon heating with 0.1 N HCl at 80°C for 2 hours, approximately 11% of the drug degraded, leading to the formation of several degradation products. nih.gov Another investigation using 1 N HCl at 60°C for 2 hours resulted in a more substantial degradation of about 19.49%. indexcopernicus.com

Key Findings from Acidic Hydrolysis Studies:

Conditions: Typically 0.1 N - 1 N HCl. nih.govindexcopernicus.com

Temperature: Elevated temperatures, such as 60°C - 80°C, are used to accelerate degradation. nih.govindexcopernicus.com

Outcome: The compound is labile to acidic conditions, resulting in the formation of multiple degradation products. nih.gov

| Acid Condition | Temperature | Duration | Extent of Degradation | Number of Major Degradants |

|---|---|---|---|---|

| 0.1 N HCl | 80°C | 2 hours | ~11% | 3 |

| 1 N HCl | 60°C | 2 hours | 19.49% | Not Specified |

| 1 N HCl | Room Temperature | 10 minutes | No degradation | 0 |

Similar to acidic conditions, Nebivolol Hydrochloride is also highly susceptible to degradation in alkaline media. Treatment with sodium hydroxide (B78521) (e.g., 0.1 N to 1 N NaOH) at elevated temperatures leads to significant decomposition of the parent molecule. nih.govindexcopernicus.com

In one study, heating the drug with 0.1 N NaOH at 80°C for 2 hours resulted in a 20% reduction in the parent drug peak and the appearance of four distinct degradation products. nih.gov Another study using 1 N NaOH at 60°C for 2 hours showed a degradation of 4.88%. indexcopernicus.com

Key Findings from Alkaline Hydrolysis Studies:

Conditions: Typically 0.1 N - 1 N NaOH. nih.govindexcopernicus.com

Temperature: Elevated temperatures, such as 60°C - 80°C, are required to induce degradation. nih.govindexcopernicus.com

Outcome: The compound is unstable in alkaline solutions, yielding multiple degradation products. nih.gov

| Alkali Condition | Temperature | Duration | Extent of Degradation | Number of Major Degradants |

|---|---|---|---|---|

| 0.1 N NaOH | 80°C | 2 hours | ~20% | 4 |

| 1 N NaOH | 60°C | 2 hours | 4.88% | Not Specified |

| 0.1 M NaOH | 60°C | 3 hours | 15.94% | Not Specified |

Oxidative conditions also lead to the degradation of Nebivolol Hydrochloride. Studies typically employ hydrogen peroxide (H₂O₂) at concentrations ranging from 3% to 30% to induce oxidative stress. nih.govjaptronline.com The molecule shows partial degradation under these conditions. researchgate.net

For instance, treatment with 3% H₂O₂ resulted in the formation of an additional peak in the chromatogram, indicating degradation. nih.gov A more recent study using 30% H₂O₂ at 60°C for 30 minutes reported a degradation of 8.57%. japtronline.com Another investigation noted degradation to specific impurities under oxidative stress. indexcopernicus.com The primary degradation pathways proposed under oxidative conditions include N-dealkylation and oxidation of the alcohol groups to ketones. nih.govmdpi.com

Key Findings from Oxidative Stress Degradation Studies:

Conditions: Typically 3% - 30% Hydrogen Peroxide. nih.govjaptronline.com

Temperature: Room temperature or elevated temperatures (e.g., 60°C). japtronline.com

Outcome: The compound is susceptible to oxidation, leading to the formation of specific degradation products. indexcopernicus.com

| Oxidizing Agent | Temperature | Duration | Extent of Degradation |

|---|---|---|---|

| 3% H₂O₂ | Not Specified | Not Specified | Degradation observed |

| 10% H₂O₂ | Not Specified | 24 hours | Degradation observed |

| 30% H₂O₂ | 60°C | 30 minutes | 8.57% |

Nebivolol Hydrochloride exhibits some susceptibility to thermal stress, although it is generally more stable under thermal conditions compared to hydrolytic conditions. researchgate.net Studies have been conducted by exposing the solid drug to dry heat at temperatures such as 80°C or 100°C. nih.govjaptronline.com

Exposure to dry heat can lead to the formation of at least one thermal degradant. nih.gov However, some studies report that the compound is relatively stable under thermal stress, with minimal degradation observed even at 60°C for 7 days. indexcopernicus.comjournaljpri.com A detailed investigation using thermogravimetric analysis (TG) has also been performed to understand the thermal decomposition kinetics of nebivolol. researchgate.net

Key Findings from Thermal Degradation Studies:

Conditions: Dry heat exposure at temperatures ranging from 60°C to 100°C. indexcopernicus.comjaptronline.com

Outcome: The compound shows partial degradation under thermal stress, though it is considered more stable than under hydrolytic stress. researchgate.net

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of Nebivolol Hydrochloride. Photostability studies are a critical component of forced degradation testing. When exposed to UV light (e.g., at 254 nm) for an extended period, the compound shows signs of degradation. japtronline.com

However, some studies have found Nebivolol to be stable under photolytic conditions. indexcopernicus.comjournaljpri.com More detailed research on the photolytic degradation in aqueous solutions has identified that the primary photoreaction involves the substitution of the fluorine atoms on the benzopyran rings with hydroxyl groups. nih.gov Further reactions can involve oxidation of the side chain. nih.gov

Key Findings from Photolytic Degradation Studies:

Conditions: Exposure to UV light (e.g., 254 nm). japtronline.com

Outcome: The stability is variable, with some studies showing degradation and others indicating stability. The main degradation pathway involves defluorination and hydroxylation. indexcopernicus.comnih.gov

Identification and Characterization of Degradation Products

The identification of degradation products is crucial for establishing the degradation pathways and ensuring the safety of the drug product. Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), are used for the separation and characterization of these products. journaljpri.com

Under hydrolytic (acidic and basic) and oxidative stress, several degradation products of Nebivolol have been identified. While specific structures are often proprietary, the general pathways involve hydrolysis of the ether linkages in the benzopyran rings or oxidation of the secondary amine and alcohol functionalities. nih.govmdpi.com

For example, under photolytic stress, transformation products involving the substitution of fluorine with hydroxyl groups have been identified using high-resolution mass spectrometry. nih.gov Metabolic studies, which can sometimes inform degradation pathways, have identified products of alicyclic hydroxylation, N-dealkylation, and oxidation to ketones. mdpi.comnih.gov

The characterization of these products involves comparing their retention times, UV spectra, and mass fragmentation patterns with those of the parent drug and potential reference standards.

| Stress Condition | Proposed Degradation Pathway | General Class of Degradation Product |

|---|---|---|

| Acidic/Alkaline Hydrolysis | Cleavage of ether linkage | Ring-opened products |

| Oxidative Stress | N-dealkylation, Oxidation of alcohol | N-dealkylated impurities, Keto-impurities |

| Photolytic Degradation | Substitution of fluorine by hydroxyl groups | Hydroxy-fluoro-nebivolol analogues |

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is crucial for assessing the degradation of drug substances and ensuring the safety and efficacy of pharmaceutical products. For (+)-Nebivolol-d4 Hydrochloride, as with its non-deuterated counterpart, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for developing such methods. journaljpri.com These methods are designed to separate the intact drug from any potential degradation products that may form under various stress conditions. indexcopernicus.com

Forced degradation studies are a cornerstone of this process, intentionally subjecting the drug to harsh conditions to produce degradants. indexcopernicus.com These studies for nebivolol hydrochloride have typically involved exposure to acidic, basic, oxidative, thermal, and photolytic stress. journaljpri.comnih.gov

Under basic hydrolysis (e.g., using 0.1 N NaOH at 80°C for 2 hours), nebivolol has shown significant degradation, with some studies reporting a 20% reduction in the parent drug peak and the appearance of multiple degradation product peaks. nih.gov Acidic hydrolysis (e.g., using 0.1 N HCl at 80°C for 2 hours) also leads to degradation, producing a distinct profile of degradants. nih.gov Oxidative degradation, typically induced with hydrogen peroxide (e.g., 3% H₂O₂), results in the formation of other specific degradation products. indexcopernicus.comnih.gov In contrast, nebivolol has been found to be relatively stable under neutral hydrolysis, thermal, and photolytic stress conditions. journaljpri.comindexcopernicus.com

The developed analytical methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. japtronline.comsysrevpharm.org Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.gov Specificity is confirmed by the method's ability to resolve the main drug peak from all degradation products and excipients, often verified using a photodiode array (PDA) detector to check for peak purity. indexcopernicus.comjaptronline.com

| Parameter | Method 1 (RP-HPLC) nih.gov | Method 2 (RP-HPLC) japtronline.com | Method 3 (RP-UPLC) indexcopernicus.com |

|---|---|---|---|

| Column | Phenomenex Gemini C-18 (250x4.6 mm, 5 µm) | Agilent Zorbax Bonus RP (250 × 4.6 mm, 5 µm) | Waters Acquity BEH C18 (50 × 2.1 mm, 1.7µm) |

| Mobile Phase | Methanol (B129727): Acetonitrile (B52724): 0.02 M KH₂PO₄ (60:30:10, v/v/v; pH 4.0) | Acetonitrile: 0.1% Perchloric acid (55:45, v/v) | Gradient of 10 mM Ammonium (B1175870) Acetate (B1210297) and Acetonitrile |

| Flow Rate | Not specified | 1.0 mL/min | 0.3 mL/min |

| Detection Wavelength | Not specified | 282 nm | 222 nm |

| Retention Time (Nebivolol) | 2.6 min | 4.22 min | Not specified |

| Linearity Range | 0.2-10 µg/mL | Not specified | Not specified |

| LOD | 0.06 µg/mL | Not specified | Not specified |

| LOQ | 0.2 µg/mL | Not specified | Not specified |

| Forced Degradation Conditions | Acid, alkali, neutral hydrolysis; oxidation; dry heat | Not specified | Acid, base, neutral hydrolysis; oxidation; photolytic; thermal |

Future Directions and Emerging Research Opportunities

Application of (+)-Nebivolol-d4 Hydrochloride in Proteomics and Metabolomics Research (non-human systems)

The use of stable isotope-labeled compounds is a cornerstone of modern quantitative proteomics and metabolomics. This compound serves as an ideal internal standard for mass spectrometry (MS)-based analyses, enabling precise quantification of the parent compound, (+)-Nebivolol, in complex biological matrices from non-human systems. medchemexpress.commedchemexpress.com

In metabolomics, particularly in studies involving in vitro systems like liver microsomes, deuterated standards are indispensable. mdpi.com For instance, when investigating the phase I hepatic metabolism of Nebivolol (B1214574) in rat or dog liver microsomes, this compound can be spiked into the sample at a known concentration. nih.govnih.gov Since it co-elutes with the non-labeled analyte but is distinguished by its higher mass in the mass spectrometer, it allows for accurate quantification by correcting for variations in sample preparation and instrument response. This approach is critical for elucidating metabolic pathways, such as alicyclic and aromatic hydroxylation, which are key routes for Nebivolol biotransformation. mdpi.comresearchgate.net

The application extends to quantitative proteomics, where researchers might investigate changes in protein expression in response to drug treatment in non-human cell cultures. While the compound itself is not directly used for global protein labeling, it is crucial for targeted proteomics approaches, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to accurately quantify specific drug-metabolizing enzymes (e.g., cytochrome P450 isoforms) or protein biomarkers modulated by Nebivolol. The use of isotope-labeled drugs like this compound ensures high precision in these quantitative assays. richardbeliveau.org

Table 1: Applications in Proteomics and Metabolomics

| Research Area | Application of this compound | Investigated System (Non-Human) | Rationale |

|---|---|---|---|

| Metabolomics | Internal Standard for LC-MS Quantification | Rat/Dog Liver Microsomes | Accurate measurement of Nebivolol and its metabolites; Elucidation of biotransformation pathways (e.g., hydroxylation, oxidation). mdpi.comnih.gov |

| Metabolomics | Tracer in Metabolic Fate Studies | Animal Models (e.g., Rodents) | Tracking the distribution, metabolism, and excretion of the drug without the use of radioactive labels. |

| Proteomics | Internal Standard for Targeted Quantification | In vitro cell cultures | Precise measurement of specific proteins (e.g., CYP enzymes) involved in the drug's mechanism of action or metabolism. |

Development of Novel Synthetic Routes for Deuterated Nebivolol and its Analogs

The synthesis of specifically labeled isotopologues like this compound requires strategic chemical planning. Current synthetic routes for Nebivolol often involve the coupling of two key chroman-based fragments. google.commedkoo.comepo.org The development of novel routes for the deuterated analog focuses on the efficient and selective introduction of deuterium (B1214612) atoms at non-exchangeable positions.

One potential strategy involves the modification of existing Nebivolol syntheses. For example, a route that employs a reduction step of a ketone or aldehyde intermediate could be adapted by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). This would introduce deuterium atoms at specific positions in the molecule.

Another approach is the de novo synthesis of a deuterated chroman building block. This could involve catalytic deuteration of an unsaturated precursor or using deuterated starting materials in the initial steps of the synthesis. The challenge lies in achieving high levels of deuterium incorporation at the desired positions without isotopic scrambling. The synthesis of desfluorinated Nebivolol isomers has demonstrated the flexibility of using common precursors for generating various analogs, a strategy that could be adapted for deuterated versions. researchgate.netnih.gov

Future research will likely focus on developing more efficient, stereoselective, and scalable synthetic methods. This includes exploring novel catalytic systems for direct C-H to C-D exchange on advanced intermediates, which could significantly shorten the synthetic pathway and reduce costs associated with deuterated reagents.

Table 2: Potential Synthetic Strategies for Deuterated Nebivolol

| Strategy | Description | Key Reagents/Techniques | Advantages | Challenges |

|---|---|---|---|---|

| Reduction with Deuterated Reagents | Reduction of a carbonyl intermediate using a deuterium source. | NaBD₄, LiAlD₄, D₂/Catalyst | Utilizes established Nebivolol synthetic intermediates. google.com | Potential for incomplete deuteration; requires specific functional group handles. |

| De Novo Synthesis of Labeled Precursors | Building key fragments from simple, commercially available deuterated materials. | Deuterated solvents, deuterated starting materials | High isotopic purity; precise control over label position. | Longer synthetic route; higher cost. |

| Catalytic H/D Exchange | Direct replacement of specific C-H bonds with C-D bonds on a late-stage intermediate. | Transition metal catalysts (e.g., Iridium, Palladium), D₂O | Atom-economical; potentially shortens the synthesis. | Achieving high regioselectivity; harsh conditions may degrade the substrate. |

Advanced Spectroscopic Characterization of Isotopic Effects

The substitution of hydrogen with deuterium induces subtle but measurable changes in the spectroscopic properties of a molecule. Advanced spectroscopic techniques can be employed to characterize these isotopic effects in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the most obvious effect is the disappearance of signals corresponding to the positions where deuterium has been substituted. In ¹³C NMR, carbons bonded to deuterium will exhibit a multiplet splitting pattern due to C-D coupling and will resonate at a slightly upfield chemical shift (isotope shift) compared to the corresponding C-H carbon. Furthermore, high-resolution NMR can be used to confirm the exact location and extent of deuteration.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a fundamental tool for confirming the identity of the deuterated compound. The molecular ion peak for this compound will appear at a mass-to-charge ratio (m/z) that is 4.025 Da higher than that of the unlabeled compound, reflecting the mass difference between four deuterium and four hydrogen atoms. The isotopic pattern will also be distinct. ijpsr.comresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequency of a chemical bond is dependent on the mass of the atoms involved. The C-D bond is stronger but the increased mass of deuterium is the dominant factor, causing C-D stretching vibrations to appear at a lower frequency (typically around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2900-3000 cm⁻¹). This shift provides clear spectroscopic evidence of deuteration. ijpsr.com

Table 3: Expected Spectroscopic Data Comparison

| Spectroscopic Technique | (+)-Nebivolol Hydrochloride | This compound (Expected) |

|---|---|---|

| Mass Spectrometry (ESI-MS) | Molecular Ion (M+H)⁺ at m/z ≈ 406.18 | Molecular Ion (M+H)⁺ at m/z ≈ 410.21 |

| ¹H NMR | Characteristic signals for all protons. | Absence of signals at deuterated positions. |

| ¹³C NMR | Singlet signals for carbons. | Multiplet signals for deuterated carbons; slight upfield isotope shift. |

| IR Spectroscopy | C-H stretching bands at ~2900-3000 cm⁻¹. | C-D stretching bands at ~2100-2200 cm⁻¹; C-H bands may still be present at non-deuterated positions. |

Exploration of Isotopic Effects on Enantiomeric Stability and Interconversion

The C-D bond is stronger and requires more energy to break than a C-H bond. If a C-H bond at or near a chiral center is involved in the rate-determining step of a degradation or epimerization (interconversion) pathway, substituting it with a C-D bond can slow down that process, thereby enhancing the enantiomeric stability of the compound.

Forced degradation studies on Nebivolol have shown that it is susceptible to degradation under acidic and basic conditions. journaljpri.com Future research could involve comparative stability studies between (+)-Nebivolol and this compound under these stress conditions. By using chiral chromatography techniques to monitor the enantiomeric purity over time, it would be possible to quantify the KIE on the rate of degradation or potential interconversion. nih.govsigmaaldrich.com Such studies would provide valuable insights into the mechanisms of stereochemical instability and could inform strategies for the formulation and storage of the drug.

Integration of Computational Chemistry for Predicting Deuterated Compound Behavior

Computational chemistry provides a powerful in silico platform to predict and understand the effects of isotopic substitution without the need for extensive laboratory experiments. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the properties of this compound.

These computational approaches can be used to:

Predict Vibrational Spectra: DFT calculations can accurately predict the vibrational frequencies of molecules. This allows for the theoretical calculation of the IR spectrum of this compound, which can then be compared with experimental data to confirm the positions of deuterium labeling.

Analyze Bond Strengths: The zero-point energy of a C-D bond is lower than that of a C-H bond, leading to a higher bond dissociation energy. Computational models can quantify this difference, providing a theoretical basis for the enhanced stability observed due to the KIE.

Model Reaction Pathways: Computational methods can be used to map out the energy profiles of potential degradation or metabolic pathways. By comparing the activation energies for the deuterated and non-deuterated compounds, researchers can predict the magnitude of the KIE and identify the metabolic pathways most likely to be affected by deuteration. This approach has been used to investigate reaction mechanisms in Nebivolol synthesis and can be extended to its deuterated analogs. researchgate.netresearchgate.net

The integration of these predictive models with experimental data will accelerate research, enabling a more rational design of future deuterated analogs and a deeper understanding of the subtle yet significant effects of isotopic substitution.

常见问题

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of (+)-Nebivolol-d4 Hydrochloride?

this compound requires rigorous purity validation due to its role as an internal standard or analytical reference. High-performance liquid chromatography (HPLC) with UV detection is commonly used for purity assessment (>98% purity, as per supplier specifications) . For structural confirmation, and LC-MS are critical to verify deuterium incorporation at specific positions and ensure no isotopic scrambling. Sample preparation should follow pharmacopeial guidelines, including sonication and filtration to avoid particulate interference .

Q. How should this compound be stored to maintain stability in long-term studies?

The compound is hygroscopic and sensitive to light. Storage recommendations include airtight containers under inert gas (e.g., nitrogen) at temperatures <15°C in dark conditions. Stability studies suggest that solutions prepared in acetonitrile or methanol retain integrity for up to 6 months at -20°C . Deviations in storage conditions may lead to deuterium loss or degradation, necessitating periodic revalidation via LC-MS .

Q. What pharmacological targets are associated with this compound, and how does its deuterated form influence receptor binding assays?

(+)-Nebivolol-d4 is a selective β-adrenergic receptor antagonist (IC = 0.85 nM) with secondary vasodilatory effects via endothelial nitric oxide synthase (eNOS) activation. The deuterium substitution at four positions reduces metabolic clearance in vitro, enhancing its utility in pharmacokinetic studies by minimizing interference from non-deuterated metabolites .

Q. What are the key steps in designing a quantitative assay using this compound as an internal standard?

- Calibration Curve : Prepare serial dilutions of the analyte and a fixed concentration of (+)-Nebivolol-d4.

- Chromatography : Use a C18 column with a mobile phase of acetonitrile/ammonium formate (pH 3.5) for optimal separation.

- Detection : Employ tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for specificity.

- Validation : Assess linearity (R > 0.99), precision (CV < 15%), and matrix effects using blank biological matrices .

Advanced Research Questions

Q. How does deuterium labeling in this compound affect its metabolic stability compared to the non-deuterated parent compound?

Deuterium incorporation at metabolically vulnerable positions (e.g., benzylic or methylene groups) slows cytochrome P450-mediated oxidation via the kinetic isotope effect (KIE). In vitro hepatic microsomal assays show a 2- to 3-fold increase in half-life () for (+)-Nebivolol-d4 compared to non-deuterated Nebivolol. This property is critical for distinguishing endogenous vs. exogenous metabolites in mass spectrometry .

Q. What experimental strategies resolve contradictions in receptor binding data for this compound across different assay formats?

Discrepancies may arise from differences in membrane preparations (e.g., transfected cells vs. native tissues) or assay temperatures. To address this:

- Cross-Validation : Compare radioligand binding (e.g., ) with functional assays (e.g., cAMP inhibition).

- Temperature Control : Conduct assays at 37°C to mimic physiological conditions, as β-receptor affinity is temperature-sensitive.

- Orthogonal Methods : Use surface plasmon resonance (SPR) to measure kinetic binding parameters independently of cellular signaling .

Q. What are the challenges in synthesizing enantiomerically pure this compound, and how are they mitigated?

The synthesis involves chiral resolution of intermediates using preparative chiral HPLC or enzymatic catalysis. Key challenges include maintaining isotopic purity during deuterium exchange and avoiding racemization. Strategies include:

- Deuterium Source : Use DO or deuterated reagents in protic solvents to ensure site-specific labeling.

- Asymmetric Catalysis : Employ transition-metal catalysts with chiral ligands to preserve stereochemistry .

Q. How can researchers correlate in vitro metabolic data for this compound with in vivo pharmacokinetic profiles?

- In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatocyte clearance data scaled to hepatic blood flow to predict in vivo clearance.

- PBPK Modeling : Incorporate tissue-specific partition coefficients and enzyme abundance data to simulate plasma concentration-time curves.

- Isotope Tracing : Co-administer non-deuterated and deuterated forms in animal studies to track metabolite formation via MS/MS .

Methodological Notes

- Data Contradictions : Always cross-reference supplier-provided analytical certificates (CoA) with in-house validation, as batch-to-batch variability in deuterium enrichment (>95% required) can impact reproducibility .

- Ethical Compliance : For studies involving human-derived samples, ensure protocols align with institutional review board (IRB) guidelines, particularly for metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。